N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-methoxyphenyl group, a dimethylsulfamoyl piperazine moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Sulfamoylation of Piperazine: The piperazine ring is reacted with dimethylsulfamoyl chloride under basic conditions to form the dimethylsulfamoyl piperazine intermediate.
Coupling Reaction: The chloro-methoxyphenyl intermediate is coupled with the dimethylsulfamoyl piperazine intermediate using an appropriate coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(4-(N,N-dimethylsulfamoyl)piperazin-1-yl)ethanamide: Similar structure with an ethanamide linkage instead of acetamide.
N-(5-chloro-2-methoxyphenyl)-2-(4-(N,N-dimethylsulfamoyl)piperazin-1-yl)propionamide: Similar structure with a propionamide linkage.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloro-substituted aromatic ring, a methoxy group, and a piperazine moiety linked through an acetamide functional group.
In Vitro Studies
- Cell Line Efficacy : Preliminary studies indicate that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, certain benzimidazole derivatives showed up to 95% inhibition in MCF-7 cells .
- Enzyme Inhibition : The compound's potential as an acetylcholinesterase inhibitor was evaluated. The IC50 values for related compounds ranged from 1.1 to 27.6 x 10−7 M, indicating varying degrees of potency .
Compound Name | IC50 (M) | Target |
---|---|---|
Compound A | 1.1×10−7 | AChE |
Compound B | 27.6×10−7 | AChE |
In Vivo Studies
Although specific in vivo studies for this compound are scarce, the biological activity of structurally similar compounds has been documented in animal models. For example, acetylcholinesterase inhibitors have shown effectiveness in improving cognitive function in Alzheimer's disease models .
Case Studies
- Antitumor Activity : A study on related compounds demonstrated significant growth inhibition in human cancer cell lines, suggesting that this compound could be further investigated for its anticancer potential .
- Neuroprotective Effects : Research has indicated that compounds with similar structural features can enhance cholinergic signaling, which could be beneficial in neurodegenerative conditions such as Alzheimer's disease .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O4S/c1-18(2)25(22,23)20-8-6-19(7-9-20)11-15(21)17-13-10-12(16)4-5-14(13)24-3/h4-5,10H,6-9,11H2,1-3H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTWQBHYLYMRAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.